N-Phenylpiperidin-4-amine

Descripción

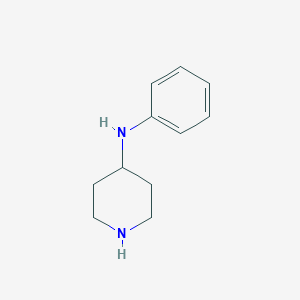

Structure

3D Structure

Propiedades

IUPAC Name |

N-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMTUUCKBQGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177624 |

Source

|

| Record name | 4-Anilinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-29-3 |

Source

|

| Record name | N-Phenyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Anilinopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ANILINOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ9ROS690X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-phenylpiperidin-4-amine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2] Its bifunctional nature, featuring a secondary amine on the piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile scaffold for the development of a wide range of pharmaceutical compounds.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[3][4] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 4-Anilinopiperidine, 4-AP | [1][5] |

| CAS Number | 23056-29-3 | [1][3] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][3] |

| Molecular Weight | 176.26 g/mol | [1][3] |

| Appearance | Crystalline solid | [3][4] |

| Boiling Point | 312.0 ± 35.0 °C (Predicted) | [1][3] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Storage Temperature | Store at -20°C | [1][3] |

Table 2: Solubility and Acidity

| Property | Value | Reference(s) |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1][3] |

| pKa (Predicted) | 9.83 ± 0.10 | [1] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through a two-step process commencing with the reductive amination of N-Boc-4-piperidone with aniline, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.[2][3]

Logical Workflow for Synthesis

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

1,2-Dichloroethane (B1671644) (DCE), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Round-bottom flasks

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Reductive Amination to form 1-N-Boc-4-(phenylamino)piperidine [3]

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add aniline (1.0 eq) followed by glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Stir the resulting suspension overnight at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-4-(phenylamino)piperidine, which can be used in the next step without further purification or purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Deprotection to yield this compound [3]

-

Dissolve the crude 1-N-Boc-4-(phenylamino)piperidine from the previous step in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water with modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the primary standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

Spectral Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | The NIST WebBook provides a reference IR spectrum. Key absorptions are expected for N-H stretching and bending, C-N stretching, and aromatic C-H and C=C stretching. | [6] |

| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 176. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the phenyl and piperidine protons and carbons. | [5] |

Reactivity and Stability

This compound is a relatively stable crystalline solid under standard laboratory conditions and can be stored at -20°C for extended periods.[1][3] Its reactivity is primarily dictated by the nucleophilic secondary amine on the piperidine ring and the aniline nitrogen.

-

N-Alkylation/Acylation: The secondary amine of the piperidine ring can readily undergo alkylation, acylation, and other reactions typical of secondary amines. This reactivity is fundamental to its use in the synthesis of fentanyl, where it is acylated with propionyl chloride.

-

Aromatic Substitution: The aniline ring can undergo electrophilic aromatic substitution, although the amino group is activating, the reaction conditions need to be controlled to avoid side reactions.

-

Oxidation: The compound may be susceptible to oxidation, particularly at the aniline nitrogen, leading to colored impurities.

Regulatory Information

Due to its use in the illicit manufacture of fentanyl, this compound is a controlled substance in many jurisdictions. For instance, it is designated as a List I chemical in the United States.[1] Researchers must be aware of and adhere to all local, national, and international regulations concerning the purchase, handling, and use of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its role as a key building block. This guide provides a detailed overview of its physical and chemical properties, along with practical, in-depth protocols for its synthesis and analysis. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to handle and utilize this important chemical intermediate safely and effectively in their research endeavors.

References

- 1. This compound CAS#: 23056-29-3 [m.chemicalbook.com]

- 2. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

IUPAC name for N-phenylpiperidin-4-amine

An In-Depth Technical Guide to N-phenylpiperidin-4-amine

Introduction

This compound, a significant organic compound within the phenylpiperidine class, serves as a fundamental building block in pharmaceutical and chemical research. Its IUPAC name is this compound, and it is also commonly known by synonyms such as 4-anilinopiperidine (4-AP) and 4-(phenylamino)piperidine.[1][2][3] This compound's structure, which incorporates a piperidine (B6355638) ring with an aniline (B41778) moiety at the 4-position, provides a versatile scaffold for the synthesis of a wide array of chemical entities.[1]

Historically, the exploration of piperidine derivatives gained momentum in the latter half of the 20th century due to their therapeutic potential.[1][4] this compound is most notably recognized as a critical precursor in the synthesis of the potent synthetic opioid fentanyl and its numerous analogs.[1][5] Its importance in this context has led to regulatory scrutiny; it is designated as a List I chemical in the United States by the Drug Enforcement Administration (DEA) and is subject to strict regulatory control in other countries, such as China.[1][2][6]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, applications in drug development, and analytical methodologies for its characterization and purity assessment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 23056-29-3 | [1][2][7] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2][7][8] |

| Molecular Weight | 176.26 g/mol | [1][7][8] |

| Synonyms | 4-anilinopiperidine, 4-AP, N-phenyl-4-piperidinamine | [1][2][9] |

| InChI Key | LKRMTUUCKBQGFO-UHFFFAOYSA-N | [7][8] |

| SMILES | C1CNCCC1NC2=CC=CC=C2 | [2] |

| Topological Polar Surface Area | 38.1 Ų | [10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

Synthesis of this compound

This compound can be synthesized through various routes, often starting from protected piperidone derivatives. A common and effective method is the reductive amination of a protected 4-piperidone (B1582916) with aniline, followed by the removal of the protecting group.

General Synthesis Workflow

The synthesis generally involves two key steps: the formation of the C-N bond between the piperidine ring and the phenyl group, followed by deprotection.

Experimental Protocol: Reductive Amination and Deprotection

This protocol details the synthesis of this compound from 1-Boc-4-piperidone and aniline.[11][12]

Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

-

To a stirred solution of 1-Boc-4-piperidone (1.0 equiv) and aniline (1.0 equiv) in a suitable solvent such as dichloroethane (DCE), add acetic acid (AcOH).

-

Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 10 equivalents) to the solution at room temperature.[11] Alternatively, a saturated solution of HCl in ethanol (B145695) can be used.[12]

-

Stir the mixture for 1-2 hours at room temperature, monitoring the reaction by TLC or LC-MS.[11]

-

Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent and excess acid.

-

Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product (often as a salt) by adding a non-polar solvent like diethyl ether.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain this compound.

Applications in Drug Development and Research

This compound is a cornerstone intermediate in the synthesis of various biologically active compounds, particularly in the field of analgesics.

Precursor to Fentanyl and Analogs

The primary and most well-documented application of this compound is as a direct precursor to fentanyl. The synthesis involves the N-acylation of the piperidine nitrogen with phenethyl bromide, followed by acylation of the aniline nitrogen with propionyl chloride. The versatility of the this compound scaffold allows for modifications at multiple positions to create a wide range of fentanyl analogs with varying potencies and pharmacological profiles.

Development of Novel Therapeutics

Beyond opioids, medicinal chemists utilize the this compound core to design and synthesize derivatives with potential applications in other therapeutic areas. The bifunctional nature of the molecule, with two distinct nitrogen atoms, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced biological activity and improved pharmacological properties.[1]

Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.[13]

Overview of Analytical Techniques

The following table summarizes the primary analytical methods used for the characterization of this compound and its derivatives.

| Technique | Principle | Key Applications | Advantages & Disadvantages |

| HPLC | Separation based on polarity | Purity assessment, quantitative analysis, detection of non-volatile impurities | Advantages: High resolution, quantitative accuracy, suitable for non-volatile compounds. Disadvantages: Requires a chromophore for UV detection.[13] |

| GC-MS | Separation by boiling point and fragmentation pattern | Identification of volatile impurities, structural elucidation | Advantages: High sensitivity, provides molecular weight and fragmentation data. Disadvantages: Not suitable for thermally labile compounds. |

| NMR | Nuclear spin in a magnetic field | Definitive structural elucidation, identification of impurities | Advantages: Provides detailed structural information. Disadvantages: Lower sensitivity compared to MS, complex spectra for mixtures. |

Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of this compound using reverse-phase HPLC.[14]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

Analytical Workflow

A typical workflow for ensuring the quality of a synthesized batch of this compound involves multiple analytical steps.

Conclusion

This compound is a compound of immense strategic importance in medicinal chemistry and drug development. Its role as a key precursor to fentanyl and a versatile scaffold for generating novel therapeutic agents underscores the need for robust and well-documented synthetic and analytical procedures. This guide has provided a technical overview of its properties, synthesis, applications, and the analytical methods required to ensure its quality. For researchers and scientists in the field, a thorough understanding of this molecule is essential for advancing pharmaceutical research and development while adhering to strict regulatory standards.

References

- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]

- 2. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (4-Anilinopiperidine) [lgcstandards.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 7. N-Phenyl-4-piperidinamine [webbook.nist.gov]

- 8. GSRS [precision.fda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. 4-Phenylpiperidin-4-amine | C11H16N2 | CID 20683930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Anilinopiperidine | SIELC Technologies [sielc.com]

N-phenylpiperidin-4-amine molecular structure and weight

An In-depth Technical Guide to N-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis.[1] Its molecular structure, featuring a phenyl group attached to a piperidine (B6355638) ring at the 4-position, provides a versatile scaffold for developing a wide range of compounds.[1] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical properties, synthesis protocols, and its crucial role as a precursor in the synthesis of potent analgesics, most notably fentanyl and its analogues.[1] Due to its application in the manufacture of controlled substances, it is a regulated chemical in several jurisdictions.[1]

Chemical Identity and Properties

This compound is an organic compound belonging to the phenylpiperidine class.[1] Its identity is well-established through various chemical identifiers and properties. The hydrochloride salt form is also commonly used in synthesis.[2][3]

Core Chemical Data

The fundamental quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [4][5][6][7][8] |

| Molecular Weight | 176.26 g/mol | [1][5][6][7][8] |

| 176.2581 g/mol (High-Resolution) | [4] | |

| CAS Number | 23056-29-3 | [4][5][6][8][9] |

| IUPAC Name | This compound | [4][10] |

| Formula Weight (di-HCl salt) | 249.2 g/mol | [2] |

| CAS Number (di-HCl salt) | 99918-43-1 | [2] |

Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 312.0 ± 35.0 °C | Predicted |

| Density | 1.052 ± 0.06 g/cm³ | Predicted |

| Appearance | Crystalline solid | [2] (for hydrochloride salt) |

Synonyms

The compound is known by several names in scientific literature and chemical catalogs, including:

Molecular Structure

The structure of this compound consists of a piperidine ring where the nitrogen at position 4 is bonded to the nitrogen atom of an aniline (B41778) group. This bifunctional nature, with both a secondary amine within the piperidine ring and an aniline moiety, is key to its reactivity and utility as a synthetic building block.[1]

References

- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound dihydrochloride | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenyl-4-piperidinamine [webbook.nist.gov]

- 5. This compound (4-Anilinopiperidine) [lgcstandards.com]

- 6. This compound | 23056-29-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. CAS 23056-29-3 C11H16N2 this compound - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 9. 86-MM0528.14-0025 - this compound-4-anilinopip… [cymitquimica.com]

- 10. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of N-phenylpiperidin-4-amine (CAS 23056-29-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-phenylpiperidin-4-amine (CAS 23056-29-3). It includes quantitative solubility data, generalized experimental protocols for solubility determination, and explores the role of this compound as a key building block in the synthesis of therapeutic agents, particularly inhibitors of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Compound Identification

-

CAS Number: 23056-29-3

-

Synonyms: 4-Anilinopiperidine, Despropionyl norfentanyl[1]

-

Molecular Formula: C₁₁H₁₆N₂[1]

-

Molecular Weight: 176.26 g/mol [1]

Solubility Data

This compound is generally characterized as being soluble in organic solvents.[3] The available quantitative and predicted solubility data are summarized in the table below.

| Solvent | Solubility | Method |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | Not Specified |

| Ethanol (B145695) | ~30 mg/mL | Not Specified |

| Water | log10(S) = -2.35 mol/L | Predicted (Crippen Method)[4] |

Note: The solubility in DMF, DMSO, and ethanol is reported in several sources without a detailed experimental protocol. Water solubility is listed as "not determined" in safety data sheets, with a predicted value available through computational methods.[5]

Experimental Protocols

While specific experimental details for the solubility of this compound are not extensively published, a general protocol for determining the solubility of an organic compound in various solvents can be outlined as follows. This protocol is based on standard laboratory practices.

General Protocol for Determining Solubility in Organic Solvents

Objective: To determine the approximate solubility of this compound in a given organic solvent (e.g., DMF, DMSO, Ethanol).

Materials:

-

This compound

-

Selected solvent (e.g., DMF, DMSO, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Calibrated volumetric flasks and pipettes

-

Visual inspection apparatus (e.g., light box)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of this compound (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 1 mL).

-

Add a small volume of the selected solvent (e.g., 0.5 mL) and vortex the mixture for a set period (e.g., 2 minutes).

-

Continue adding the solvent in small increments, vortexing after each addition, until the solid is completely dissolved or the final volume is reached.

-

If the solid dissolves, add more of the compound incrementally until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after vigorous and prolonged mixing).

-

-

Equilibration:

-

Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) to ensure the maximum amount of solute has dissolved.

-

-

Separation and Quantification:

-

Carefully pipette a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.

-

-

Calculation:

-

Calculate the solubility in mg/mL based on the concentration of the compound in the supernatant.

-

Role in Drug Discovery: DprE1 Inhibition

This compound serves as a crucial building block in the synthesis of inhibitors targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6] DprE1 is an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7][8] Inhibition of DprE1 disrupts the formation of arabinogalactan (B145846) and lipoarabinomannan, key components of the mycobacterial cell wall, leading to bacterial death.[9]

DprE1 Signaling Pathway

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the point of inhibition.

Caption: DprE1 catalyzes the oxidation of DPR to DPX in the mycobacterial cell wall synthesis pathway.

Synthetic Workflow for DprE1 Inhibitors

The general workflow for synthesizing DprE1 inhibitors using this compound as a starting material is depicted below.

Caption: Synthetic workflow for DprE1 inhibitors from this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined solubility in common organic solvents. Its primary significance in the pharmaceutical industry lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents, most notably for the development of potent inhibitors against M. tuberculosis DprE1. The data and protocols presented in this guide are intended to support researchers and developers in their efforts to utilize this compound effectively in their scientific endeavors.

References

- 1. This compound CAS#: 23056-29-3 [m.chemicalbook.com]

- 2. This compound | 23056-29-3 [chemicalbook.com]

- 3. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]

- 4. N-Phenyl-4-piperidinamine (CAS 23056-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. Decaprenylphosphoryl-β-d-ribose 2′-Epimerase 1 (DprE1): A Novel Therapeutic Target for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 8. uniprot.org [uniprot.org]

- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]

The Diverse Biological Landscape of N-Phenylpiperidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of critical biological targets. This technical guide provides an in-depth exploration of the primary biological targets of this compound derivatives, focusing on opioid, dopamine (B1211576), and histamine (B1213489) receptors. It consolidates quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.

Opioid Receptors: A Legacy of Potent Analgesia

Derivatives of this compound are most famously recognized as potent agonists of opioid receptors, particularly the mu (µ)-opioid receptor (MOR). This interaction is the basis for the powerful analgesic effects of synthetic opioids like fentanyl and its analogues. The binding of these derivatives to MORs in the central nervous system modulates pain perception, leading to profound analgesia.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative this compound derivatives for the µ-opioid receptor. Lower Ki values indicate higher binding affinity.

| Compound | µ-Opioid Receptor (Ki, nM) | Reference Compound | µ-Opioid Receptor (Ki, nM) |

| Fentanyl | 1.52 ± 0.065 | DAMGO | 1.5 |

| Sufentanil | < 1 | ||

| Alfentanil | 1-100 | ||

| Remifentanil | Data not readily available in this format |

Note: Data for fentanyl and reference compounds are derived from multiple sources and represent a consensus range.[1][2][3][4] The precise Ki can vary based on experimental conditions.

Experimental Protocol: Opioid Receptor Radioligand Displacement Assay

A standard method to determine the binding affinity of novel compounds for opioid receptors is the radioligand displacement assay.[1][2][5][6]

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human µ-opioid receptor.[1]

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).[1]

-

Test Compound: this compound derivative.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[5]

-

Scintillation Counter: For measuring radioactivity.[5]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]DAMGO, and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2][5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Opioid Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing the analgesic effect.

Opioid Receptor Signaling Pathway

Caption: G-protein-dependent opioid receptor signaling cascade.

Dopamine D2 Receptors: Modulators of Neurotransmission

Certain this compound derivatives have been investigated as antagonists of the dopamine D2 receptor. The D2 receptor is a key player in dopaminergic signaling in the brain, involved in motor control, motivation, and reward. Antagonism of D2 receptors is a therapeutic strategy for various neuropsychiatric disorders.

Quantitative Data: Dopamine D2 Receptor Antagonist Activity

The following table presents the antagonist potency (IC50) of representative N-phenylpiperidine derivatives at the human dopamine D2 receptor. Lower IC50 values indicate greater potency.

| Compound | Dopamine D2 Receptor (IC50, nM) | Reference Compound | Dopamine D2 Receptor (IC50, nM) |

| L-741,626 analog | Data not in a directly comparable format | Haloperidol | Varies by assay |

| Pridopidine | Low affinity | Spiperone | Varies by assay |

Note: Direct quantitative data for a series of this compound derivatives at the D2 receptor is limited in the public domain. The listed compounds are structurally related and provide context.[7][8]

Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.[9][10][11][12]

Objective: To determine the IC50 value of a test compound as a D2 receptor antagonist.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).[9]

-

D2 Agonist: Quinpirole or dopamine.

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Test Compound: this compound derivative.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and incubate overnight.

-

Assay Preparation: Wash cells with assay medium.

-

Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells.

-

Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., quinpirole) to all wells except the basal control.

-

Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

Data Analysis:

-

Normalize the data, setting the forskolin-only response as 100% and the agonist-inhibited response as the baseline.

-

Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

Experimental Workflow: D2 Receptor cAMP Assay

Caption: Workflow for a D2 receptor functional cAMP assay.

Signaling Pathway: Dopamine D2 Receptor

The dopamine D2 receptor is a Gαi/o-coupled GPCR.[12] Activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP levels. D2 receptor activation also leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in neuronal inhibition. An antagonist would block these effects.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor inhibitory signaling cascade.

Histamine H3 Receptors: Regulators of Neurotransmitter Release

Derivatives of the this compound scaffold have also been explored as antagonists of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine. H3 receptor antagonists are being investigated for their potential in treating cognitive disorders and sleep-wake disturbances.

Quantitative Data: Histamine H3 Receptor Antagonist Activity

The following table shows the antagonist potency (pA2) of representative piperidine (B6355638) derivatives at the histamine H3 receptor. A higher pA2 value indicates greater antagonist potency.

| Compound | Histamine H3 Receptor (pA2) | Reference Compound | Histamine H3 Receptor (pA2) |

| 4c2 | 8.27 | Thioperamide | Varies by assay |

| 4b2 | 7.53 | Ciproxifan | Varies by assay |

| 4a2 | 7.36 |

Experimental Protocol: Histamine H3 Receptor Functional Assay (Guinea Pig Ileum)

This classic bioassay measures the ability of a compound to antagonize the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea pig ileum.[14][15][16][17][18]

Objective: To determine the pA2 value of a test compound as an H3 receptor antagonist.

Materials:

-

Tissue: A segment of guinea pig ileum.

-

Organ Bath: A thermostatically controlled organ bath with an isotonic transducer.

-

Physiological Salt Solution: Tyrode's solution.

-

H3 Agonist: (R)-α-methylhistamine.

-

Test Compound: this compound derivative.

-

Electrical Field Stimulation (EFS): To induce muscle contractions.

Procedure:

-

Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in the organ bath containing aerated Tyrode's solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a slight tension.

-

EFS-induced Contractions: Elicit twitch responses by applying electrical field stimulation.

-

Agonist Inhibition: Add an H3 agonist to the bath to inhibit the EFS-induced contractions.

-

Antagonist Effect: In the presence of varying concentrations of the test compound (antagonist), determine the concentration of the agonist required to produce the same level of inhibition.

-

Washout: Thoroughly wash the tissue between different compound concentrations.

Data Analysis:

-

Construct Schild plots by plotting the log of (agonist concentration ratio - 1) against the negative log of the antagonist concentration.

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.

Experimental Workflow: H3 Receptor Guinea Pig Ileum Assay

Caption: Workflow for an H3 receptor functional assay using guinea pig ileum.

Signaling Pathway: Histamine H3 Receptor

The histamine H3 receptor is a Gαi/o-coupled GPCR. As a presynaptic receptor, its activation inhibits the synthesis and release of histamine (autoreceptor) and other neurotransmitters (heteroreceptor). This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of N-type calcium channels. H3 receptor antagonists block this inhibitory effect, thereby increasing the release of various neurotransmitters.

Histamine H3 Receptor Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. benchchem.com [benchchem.com]

- 6. revvity.com [revvity.com]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. studylib.net [studylib.net]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. Histamine H3 receptors in the guinea pig ileum: evidence for a postjunctional location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.vu.nl [research.vu.nl]

N-phenylpiperidin-4-amine role as a fentanyl precursor

An In-depth Technical Guide on the Role of N-phenylpiperidin-4-amine as a Fentanyl Precursor

Introduction

This compound, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring a piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile building block for more complex molecules.[1] While it has applications in legitimate chemical research, 4-AP has gained significant attention from law enforcement and regulatory agencies due to its critical role as a direct precursor in the clandestine synthesis of fentanyl and its potent analogues.

The illicit manufacturing of fentanyl, a powerful synthetic opioid, often relies on specific chemical pathways. Several of these routes, notably the "Gupta method," utilize 4-AP as a key starting material.[2][3] This has led to strict regulatory controls on its production and distribution. In the United States, the Drug Enforcement Administration (DEA) has designated 4-anilinopiperidine as a List I chemical, subjecting it to stringent regulatory oversight.[4][5] Internationally, it was added to Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances in 2022, highlighting global efforts to monitor its trade and prevent diversion to illicit channels.[6] This guide provides a technical overview of this compound, its chemical properties, its central role in fentanyl synthesis, and the analytical methods relevant to its detection.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for researchers in designing synthetic routes and for forensic chemists in identifying the substance.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][7] |

| Other Names | 4-Anilinopiperidine (4-AP), Despropionyl norfentanyl | [1][7] |

| CAS Number | 23056-29-3 | [1][8] |

| Molecular Formula | C₁₁H₁₆N₂ | [7][8] |

| Molecular Weight | 176.26 g/mol | [1][8] |

| Boiling Point | 312.0 ± 35.0 °C (Predicted) | [8] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [8] |

Role in Fentanyl Synthesis: The Gupta Method

This compound (4-AP) is a key intermediate in several synthetic pathways leading to fentanyl. Its use became more prominent as a way to circumvent controls placed on other precursors like N-phenethyl-4-piperidone (NPP).[9] The "Gupta method" is a notable synthesis route that utilizes 4-AP to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[2][3][10]

The pathway can be summarized in two main stages:

-

Synthesis of ANPP from 4-AP : 4-anilinopiperidine (4-AP) is alkylated using a phenethyl-containing compound (e.g., 2-phenethyl bromide) to attach the phenethyl group to the piperidine nitrogen. This reaction yields 4-anilino-N-phenethylpiperidine (ANPP).[11]

-

Acylation of ANPP to Fentanyl : The resulting ANPP is then acylated by reacting it with propionyl chloride or a related agent. This step adds the propanamide group to the aniline nitrogen, completing the synthesis of fentanyl.[2][12]

The diagram below illustrates this critical synthesis pathway.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis of fentanyl intermediates and the final product, based on published scientific literature. These descriptions are for informational purposes within a professional research context and are not an endorsement or guide for illicit production. All work with these substances must comply with strict local, national, and international regulations.[1][4]

Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) from 4-Piperidone

This two-step process first generates 4-AP, which is then converted to ANPP. An optimized, one-pot alternative involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[13]

-

Step 1: Reductive Amination to form 4-Anilinopiperidine (4-AP)

-

Reactants : 4-piperidone hydrochloride, aniline, and a reducing agent (e.g., zinc dust in acetic acid).[11]

-

Procedure : 4-piperidone hydrochloride is reacted with aniline in a suitable solvent. A reducing medium is introduced to facilitate the reductive amination, converting the intermediate imine to the secondary amine, 4-AP.[11] The product is then isolated and purified.

-

-

Step 2: N-Alkylation to form 4-anilino-N-phenethylpiperidine (ANPP)

-

Reactants : 4-anilinopiperidine (4-AP), 2-phenethyl halide (e.g., bromide), and a strong base (e.g., sodium hydroxide).[11]

-

Procedure : 4-AP is dissolved in a strongly alkaline medium and heated. 2-phenethyl bromide is added, and the mixture is stirred at an elevated temperature (e.g., 120-140°C) for several hours.[11] Upon completion, the reaction is quenched with water, and the crude ANPP product is isolated via filtration and purified, typically by recrystallization from a solvent like petroleum ether.[11]

-

Synthesis of Fentanyl from ANPP

This is the final acylation step.

-

Reactants : 4-anilino-N-phenethylpiperidine (ANPP), propionyl chloride, and a base (organic or inorganic).[13][14]

-

Procedure : ANPP is dissolved in an appropriate solvent (e.g., dichloromethane, toluene).[14] Propionyl chloride is added, often in the presence of a base like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[14] The reaction is typically exothermic and may require cooling.[11] After the reaction is complete, the fentanyl free base is isolated through extraction and can be converted to a salt (e.g., hydrochloride or citrate) for stability and ease of handling by treating it with the corresponding acid.[13]

Quantitative Synthetic Data

The efficiency of each synthetic step is critical. The table below presents representative reaction yields from optimized, published laboratory syntheses. Actual yields in clandestine settings may vary significantly due to impure reagents and suboptimal conditions.[15]

| Reaction Step | Starting Material | Product | Yield (%) | Reference(s) |

| Reductive Amination | N-phenethyl-4-piperidone | 4-anilino-N-phenethylpiperidine (ANPP) | 91 | [13] |

| N-Acylation | 4-anilino-N-phenethylpiperidine (ANPP) | Fentanyl | >90 | [11][13] |

| Overall (3-Step Optimized) | 4-piperidone monohydrate hydrochloride | Fentanyl | 73-78 | [13] |

Analytical Workflow and Detection

The identification of 4-AP and other fentanyl precursors in seized materials is a key goal for forensic laboratories. It provides intelligence on the synthetic routes being used in clandestine operations.[16] A typical analytical workflow involves screening, separation, and confirmation.

Modern analytical techniques are essential for the robust and sensitive detection of fentanyl, its precursors like 4-AP, and other novel synthetic opioids (NSOs).[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most common and powerful technique used for toxicological testing of fentanyl-related compounds. It offers high sensitivity and specificity.[17][18]

-

High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for identifying novel analogues and distinguishing between isomers, which is a common challenge in forensic chemistry.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : While sometimes lacking the sensitivity for low-concentration NSOs in biological samples, GC-MS remains a standard technique for analyzing seized drug powders.[17]

Conclusion

This compound (4-AP) is a compound of significant dual-use concern. As a versatile chemical scaffold, it holds value in legitimate pharmaceutical research.[1] However, its established role as a key precursor in simplified and adaptable fentanyl synthesis routes, particularly the Gupta method, has made it a primary target for international and domestic chemical control regulations.[2][6] The presence of 4-AP in seized drug evidence serves as a critical signature for law enforcement, offering insights into the evolving tactics of clandestine manufacturers. A thorough understanding of its properties, synthesis pathways, and analytical signatures is therefore indispensable for researchers, forensic scientists, and regulatory bodies working to address the ongoing opioid crisis.

References

- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]

- 2. regulations.gov [regulations.gov]

- 3. regulations.gov [regulations.gov]

- 4. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 7. N-Phenyl-4-piperidinamine [webbook.nist.gov]

- 8. This compound CAS#: 23056-29-3 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Federal Register :: Propionyl Chloride [federalregister.gov]

- 11. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]

- 12. 4-ANPP - Wikipedia [en.wikipedia.org]

- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]

- 15. justice.gov [justice.gov]

- 16. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The N-Phenylpiperidin-4-amine Scaffold: A Technical Guide to its Enduring Legacy in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. Its historical journey, from early explorations of piperidine (B6355638) alkaloids to its central role in the development of potent analgesics and central nervous system (CNS) modulators, underscores its remarkable versatility. This technical guide provides an in-depth exploration of the history, synthesis, and structure-activity relationships (SAR) of this compound derivatives. It further details key experimental protocols and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Piperidine to Potent Pharmacophores

The story of this compound is intrinsically linked to the broader history of piperidine chemistry, which began with the isolation of piperidine from black pepper in the 19th century. The 20th century marked a turning point, with the piperidine scaffold becoming a cornerstone of synthetic medicinal chemistry. The quest to develop potent analgesics led to the systematic modification of the 4-phenylpiperidine (B165713) structure, a key pharmacophore of morphine. This research culminated in the 1950s and 1960s with the work of Dr. Paul Janssen and his team, who synthesized a series of highly potent 4-anilinopiperidine derivatives, including the landmark opioid analgesic, fentanyl. This discovery solidified the importance of the this compound core and spurred decades of research into its derivatives, leading to the discovery of compounds with a wide range of pharmacological activities, including dopamine (B1211576) and sigma receptor modulation.

Core Applications in Drug Discovery

The versatility of the this compound scaffold has been exploited to develop ligands for a variety of G-protein coupled receptors (GPCRs), ion channels, and other biological targets. The key areas of its application include:

-

Opioid Receptor Agonists: The most prominent application of this scaffold is in the development of potent µ-opioid receptor agonists for the management of severe pain. Fentanyl and its numerous analogs are prime examples.

-

Dopamine Receptor Antagonists: Modification of the this compound core has yielded potent dopamine D2 receptor antagonists with potential applications in the treatment of psychosis and other neurological disorders.

-

Sigma Receptor Ligands: Derivatives of this scaffold have shown high affinity for sigma receptors, which are implicated in a variety of CNS functions and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders.

-

Antiviral Agents: More recently, the 4-aminopiperidine (B84694) scaffold has been investigated for its potential in developing antiviral agents, for instance, by inhibiting the assembly of the Hepatitis C virus.

Data Presentation: Structure-Activity Relationships

The following tables summarize the structure-activity relationships for key classes of this compound derivatives, highlighting the impact of structural modifications on their binding affinity for their respective targets.

Table 1: SAR of Fentanyl Analogs at the µ-Opioid Receptor

| Compound | R1 | R2 | Ki (nM) for µ-Opioid Receptor |

| Fentanyl | -CH2CH2Ph | -C(O)CH2CH3 | 0.39 |

| Alfentanil | -CH2CH2(Thienyl) | -C(O)CH2CH3 | 1.1 |

| Sufentanil | -CH2CH2(Thienyl) | -C(O)CH2CH3 | 0.017 |

| Remifentanil | -CH2CH2COOCH3 | -C(O)CH2CH3 | 1.1 |

| Carfentanil | -CH2CH2Ph | -C(O)OCH3 | 0.025 |

Table 2: SAR of this compound Derivatives as Dopamine D2 Receptor Antagonists

| Compound | R1 | R2 | Ki (nM) for D2 Receptor |

| 1 | -CH2CH2(4-F-Ph) | H | 15 |

| 2 | -CH2CH2(4-Cl-Ph) | H | 10 |

| 3 | -CH2CH2(4-CH3-Ph) | H | 25 |

| 4 | -(CH2)3(4-F-Ph) | H | 8 |

| 5 | -CH2CH(CH3)CH2(4-F-Ph) | H | 30 |

Table 3: SAR of this compound Derivatives as Sigma-1 Receptor Ligands

| Compound | R1 | R2 | Ki (nM) for Sigma-1 Receptor |

| A | -CH2CH2Ph | H | 5.2 |

| B | -(CH2)3Ph | H | 3.8 |

| C | -(CH2)4Ph | H | 2.1 |

| D | -CH2CH2(cyclohexyl) | H | 15.6 |

| E | -CH2CH2(2-thienyl) | H | 8.9 |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducible research. The following protocols outline key experimental procedures.

Synthesis of this compound (Reductive Amination)

Objective: To synthesize the core scaffold, this compound, via reductive amination of 4-piperidone (B1582916) with aniline (B41778).

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Aniline

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 equivalent) and anhydrous dichloromethane.

-

Add aniline (1.1 equivalents) to the suspension, followed by acetic acid (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Fentanyl from 4-Anilino-N-phenethylpiperidine (ANPP)

Objective: To synthesize fentanyl by acylation of the precursor 4-anilino-N-phenethylpiperidine (ANPP).

Materials:

-

4-Anilino-N-phenethylpiperidine (ANPP)

-

Propionyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-anilino-N-phenethylpiperidine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude fentanyl.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the pharmaceutical development of this compound derivatives.

Safety and hazards of 4-anilinopiperidine

An In-depth Technical Guide on the Safety and Hazards of 4-Anilinopiperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Anilinopiperidine (4-AP), also known as N-phenylpiperidin-4-amine, is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2][3][4] Due to its critical role in the illicit manufacture of these potent synthetic opioids, it is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[1][4][5][6][7][8] This guide provides a comprehensive overview of the known safety and toxicological data for 4-anilinopiperidine. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][9] While detailed toxicological studies on 4-anilinopiperidine itself are limited in publicly accessible literature, data from its derivatives and regulatory safety assessments provide critical insights into its hazard profile. This document consolidates available data on its properties, hazards, regulatory status, and relevant experimental methodologies to inform safe handling and risk assessment in a research and development context.

Chemical and Physical Properties

4-Anilinopiperidine is a synthetic compound that serves as a key building block in medicinal chemistry and, notably, in the synthesis of various 4-anilinopiperidine-based analgesics, including fentanyl.[2][3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-AP, 4-(Phenylamino)piperidine, Fentanyl Related Compound B | Cayman Chemical, PubChem[1][9][10][11] |

| CAS Number | 23056-29-3 | PubChem, Cayman Chemical[1][10] |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[1] |

| Molecular Weight | 176.26 g/mol | PubChem[1] |

| Appearance | White Powder | CymitQuimica[10] |

| DEA Code Number | 8335 (List I Chemical) | PubChem[1] |

Hazard Identification and Classification

4-Anilinopiperidine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation, each associated with specific health risks.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Data sourced from PubChem and Cayman Chemical Safety Data Sheets.[1][9] |

Primary Hazards:

-

Skin Irritation: Causes irritation upon direct contact with the skin.[1][9][12]

-

Eye Irritation: Causes serious and potentially damaging eye irritation.[1][9]

-

Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][9]

No sensitizing effects are known, and the compound is not listed as a carcinogen by the IARC, NTP, or OSHA.[9][12]

Toxicological Profile

| Toxicity Endpoint | Result | Notes |

| Acute Oral Toxicity | Category 4 (Harmful) | Based on GHS classification.[1][9] Specific LD50 value not reported. |

| Dermal Irritation | Irritant | Causes skin irritation.[9][12] |

| Eye Irritation | Serious Irritant | Causes serious eye irritation.[9] |

| Carcinogenicity | Not Listed | Not classified as a carcinogen by IARC, NTP, or OSHA.[9][12] |

| Sensitization | No known effects | No sensitizing effects are known.[9][12] |

Studies on structurally related fentanyl analogues show that while some metabolites of fentanyl, like 4-anilinopiperidine, are significantly less potent as opioids than the parent compound, the overall toxicological profile can be complex.[13] For instance, studies on certain fentanyl homologs derived from a 4-anilinopiperidine core revealed malformations and behavioral changes in zebrafish larvae at high concentrations (100 µM).[14][15]

Regulatory Status and Illicit Use

4-Anilinopiperidine is a key precursor in the "Gupta method," an alternative synthetic route for producing 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl.[5][6] This critical role in clandestine synthesis has led to its strict regulation.

| Regulatory Body | Classification | Notes |

| U.S. DEA | List I Chemical | Subject to stringent controls on manufacturing, distribution, and record-keeping.[1][5][6] |

| U.N. Commission on Narcotic Drugs | Table I of the 1988 Convention | Internationally controlled as a fentanyl precursor.[5][6] |

The diagram below illustrates the logical flow of the Gupta synthesis method, highlighting the position of 4-anilinopiperidine.

Metabolism

While specific metabolism studies on 4-anilinopiperidine are scarce, research on its more complex derivatives provides valuable insights. The metabolism of fentanyl and its new analogues generally involves Phase I and Phase II reactions.[13] Studies on fentanyl homologs have identified several key metabolic transformations of the 4-anilinopiperidine core structure.[14][15]

These reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being significantly involved.[14][15] Drug-drug interactions involving inhibitors of these enzymes could potentially elevate plasma concentrations and increase the risk of adverse effects.[14][15]

Key Experimental Protocols

The following protocols are adapted from methodologies used to study fentanyl homologs, which are structurally based on 4-anilinopiperidine.[14][15] These methods are relevant for assessing the metabolic stability and potential toxicity of new compounds derived from the 4-AP core.

Protocol: In Vitro Metabolic Stability in Human Liver S9 Fraction

Objective: To determine the rate of metabolism of a test compound using a subcellular liver fraction.

Methodology:

-

Preparation: Pooled human liver S9 fraction (pHLS9) is used as the enzyme source. A reaction mixture is prepared containing the S9 fraction, a buffer solution (e.g., potassium phosphate (B84403) buffer), and an NADPH-regenerating system (to support CYP450 activity).

-

Incubation: The test compound (e.g., a 4-anilinopiperidine derivative) is added to the pre-warmed reaction mixture to initiate the reaction. The final concentration may vary depending on the experimental design.

-

Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Data Interpretation: The disappearance of the parent compound over time is used to calculate metabolic stability parameters, such as half-life (t₁/₂) and intrinsic clearance.

Protocol: Maximum-Tolerated Concentration (MTC) in Zebrafish Larvae

Objective: To determine the highest concentration of a substance that does not cause overt signs of toxicity or mortality in an in vivo model.

Methodology:

-

Model System: Zebrafish larvae (e.g., 4 days post-fertilization) are used as the in vivo model.

-

Exposure: Larvae are placed in multi-well plates containing Danieau's medium or a similar buffer.

-

Dosing: The test compound is added to the wells at a range of concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (e.g., medium with DMSO) is included to rule out solvent effects.

-

Incubation: The larvae are incubated with the test compound for a defined period, typically 24 hours.

-

Observation: Following exposure, the larvae are examined under a microscope. Key endpoints to assess include:

-

Survival Rate: The percentage of living larvae is calculated.

-

Morphology: Any physical malformations (e.g., spinal curvature, pericardial edema) are recorded.

-

Behavior: Changes in swimming behavior or response to stimuli are noted.

-

-

MTC Determination: The MTC is defined as the highest concentration at which no significant increase in mortality, malformations, or adverse behavioral changes is observed compared to the control group.

Safe Handling and Emergency Procedures

Given the hazardous properties of 4-anilinopiperidine, strict adherence to safety protocols is mandatory.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.[12]

-

P270: Do not eat, drink or smoke when using this product.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If unconscious, place in a stable side position for transportation.[12]

-

After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[12]

-

After Eye Contact: Rinse opened eye for several minutes under running water.[12]

-

After Swallowing: Immediately call a doctor or poison control center.[12]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a cool, dry place, according to the manufacturer's recommendations.[9]

References

- 1. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]